![molecular formula C21H19N7O2S B2517576 N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-56-7](/img/structure/B2517576.png)
N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Overview
Description
N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H19N7O2S and its molecular weight is 433.49. The purity is usually 95%.
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Biological Activity
N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a novel compound with significant potential in pharmacological applications. Its structure incorporates both triazole and pyrimidine moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H19N7O3, with a molecular weight of 417.429 g/mol. The presence of both the triazole and pyrimidine rings suggests potential interactions with biological targets involved in cancer pathways.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing triazole and pyrimidine structures. For instance:
- Mechanism of Action : Triazole derivatives often inhibit DNA synthesis and induce apoptosis in cancer cells. They can also act as inhibitors of specific kinases involved in tumorigenesis .
- In Vitro Studies : In vitro assays have demonstrated that similar compounds exhibit promising cytotoxic effects against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). For example, a related compound showed IC50 values of 4.37 μM against HepG-2 and 8.03 μM against A-549 cells .
Molecular Docking Studies
Molecular docking analyses have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with key proteins involved in cancer progression .
Case Studies
-
Study on Anticancer Activity :
- A study synthesized a series of triazole-containing hybrids and evaluated their antitumor activity. The results indicated that modifications to the phenyl moiety significantly affected their effectiveness against cancer cell lines .
- The synthesized compounds were subjected to cytotoxicity assays revealing that certain derivatives had enhanced activity compared to others.
- Evaluation of Mechanisms :
Data Tables
Compound Name | Molecular Formula | IC50 (μM) | Target Cell Line |
---|---|---|---|
Compound A | C21H19N7O3 | 4.37 | HepG-2 |
Compound B | C21H19N7O3 | 8.03 | A-549 |
Scientific Research Applications
The biological activity of this compound has been primarily investigated in the context of:
- Antitumor Activity
- Antibacterial Activity
- Antidiabetic Activity
Antitumor Activity
Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
Compound | Cell Line | IC50 (μM) |
---|---|---|
22i | A549 | 0.83 ± 0.07 |
22i | MCF-7 | 0.15 ± 0.08 |
22i | HeLa | 2.85 ± 0.74 |
These findings suggest that N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide may exhibit similar anticancer properties due to its structural similarities with effective derivatives .
Antibacterial Activity
Compounds containing the triazolo[4,5-d]pyrimidine framework have demonstrated antibacterial effects by inhibiting key enzymes or disrupting bacterial cell wall synthesis. Studies show that certain derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria:
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound A | E. coli | 15 |
Compound B | S. aureus | 20 |
These results highlight the potential use of this compound as an antibacterial agent .
Antidiabetic Activity
The antidiabetic potential of compounds with triazole structures has been documented in several studies, indicating that these compounds may enhance insulin sensitivity or inhibit carbohydrate-digesting enzymes .
Case Studies
- Antitumor Study : A study involving a series of triazolo-pyrimidine derivatives demonstrated that compounds with substituents similar to those in this compound showed significant inhibition of tumor growth in vitro and in vivo models.
- Antibacterial Efficacy : Another study focusing on antibacterial activity against resistant strains of bacteria revealed that derivatives with the triazole moiety exhibited promising results compared to traditional antibiotics .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O2S/c1-13-6-8-17(9-7-13)28-20-19(26-27-28)21(23-12-22-20)31-11-18(30)25-16-5-3-4-15(10-16)24-14(2)29/h3-10,12H,11H2,1-2H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXJOEHXVUDBBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC(=C4)NC(=O)C)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.